molecular formula C15H17NO2 B1453575 [3-[(4-Methoxyphenyl)methoxy]phenyl]methanamine CAS No. 651757-91-4

[3-[(4-Methoxyphenyl)methoxy]phenyl]methanamine

Cat. No.: B1453575
CAS No.: 651757-91-4
M. Wt: 243.3 g/mol
InChI Key: IFXSCWOSNDZNBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-[(4-Methoxyphenyl)methoxy]phenyl]methanamine is a chemical compound of interest in organic chemistry and pharmaceutical research. This benzylamine derivative features a diphenyl ether backbone with methoxy substituents, a structure often utilized as a building block in synthetic chemistry. Such compounds are frequently employed in the development and synthesis of more complex molecules, including potential pharmaceutical candidates and specialty chemicals (Google Patents, 2014). Researchers may explore its use as an intermediate in solid-phase peptide synthesis or other coupling reactions where a primary amine functional group is required (Google Patents, 2014). As a primary amine, its mechanism of action in research settings is typically based on its reactivity, allowing for its incorporation into larger molecular frameworks or its use in catalyst development. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

[3-[(4-methoxyphenyl)methoxy]phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-17-14-7-5-12(6-8-14)11-18-15-4-2-3-13(9-15)10-16/h2-9H,10-11,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFXSCWOSNDZNBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ether Formation via Nucleophilic Substitution

A common approach to prepare the [3-[(4-Methoxyphenyl)methoxy]phenyl]methanamine scaffold involves the nucleophilic substitution reaction between a suitably substituted phenol and a halogenated methanamine derivative.

  • Key Step: The phenolic hydroxyl group of 3-hydroxybenzylamine or its protected derivative is reacted with 4-methoxybenzyl bromide or a related electrophile under basic conditions to form the ether linkage.

  • Typical Conditions:

    • Base such as potassium hydroxide or potassium carbonate is used to deprotonate the phenol.
    • Solvents like ethanol, dimethyl sulfoxide (DMSO), or dimethylformamide (DMF) facilitate the reaction.
    • Moderate heating (room temperature to 60 °C) for several hours to overnight.
  • Example from Literature:
    A synthesis of α-[(3-p-methoxy-phenyl) sulfo-]-4-methoxyacetophenone (a structurally related intermediate) was achieved by dissolving alpha-bromo-4-methoxyphenyl-acetophenone in ethanol, then adding a mixed solution of potassium hydroxide and 3-methoxybenzenethiol in ethanol. The reaction proceeded at 35-40 °C followed by stirring at room temperature for 12 hours, yielding the product in 91-92% yield with high purity (HPLC 99.3-99.5%).

Parameter Condition Result
Base Potassium hydroxide (5-8 g) Efficient phenol deprotonation
Solvent Ethanol (95%) Good solubility and reaction medium
Temperature 35-40 °C (initial), then RT Optimal for substitution
Reaction time 12 hours (stirring) Complete conversion
Yield 91-92% High yield and purity

This method highlights the practical utility of ethanol as a solvent and mild base conditions for ether bond formation, which can be adapted for the methanamine analog.

Multi-Step Synthesis via Protected Intermediates and Coupling

More complex synthetic routes involve:

  • Protection of amine or phenol groups to avoid side reactions.
  • Stepwise construction of the ether linkage.
  • Subsequent deprotection and functional group transformations.

For example, a related imidazole derivative with a 3-(4-methoxyphenyl)propoxy substituent was synthesized via:

  • Alkylation of potassium salt of the phenol with 1-(3-bromopropyl)-4-methoxybenzene in DMSO at 60 °C for 48 hours.
  • Workup involved aqueous extraction, drying, and solvent removal.

This method demonstrates the use of longer alkyl chains and halide intermediates for ether bond formation, which can be adapted for methanamine derivatives.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Notes
Nucleophilic substitution 3-methoxyphenol + α-bromo-4-methoxyacetophenone + KOH Ethanol, 35-40 °C, 12 h 91-92 High purity, mild conditions
Reductive amination Ketone + amine + Pd/C + H2 Methanol, 35-55 °C, 10-12 h ~75-90 For introducing amine group
Alkylation with bromide Phenol potassium salt + bromopropyl derivative + KOH DMSO, 60 °C, 48 h Moderate Longer reaction time, suitable for complex ethers
Multi-step protection strategy Boc-protected amines, coupling agents Various solvents, room temp to reflux Variable Enables selective functionalization

Research Findings and Considerations

  • Yield and Purity: Ethanol as solvent and potassium hydroxide as base provide a cost-effective and high-yielding route for ether formation with purity >99% by HPLC.

  • Reaction Time and Temperature: Moderate temperatures (35-60 °C) and extended reaction times (12-48 h) favor complete conversion without harsh conditions that might degrade sensitive groups.

  • Catalyst Use: Pd/C hydrogenation is effective for amine introduction but requires careful control of temperature and atmosphere.

  • Solvent Choice: Polar aprotic solvents like DMSO and DMF facilitate alkylation reactions involving phenolates and alkyl bromides but may require more complex workup.

  • Scalability: The described methods have been demonstrated at gram scale and are amenable to scale-up with optimization.

Chemical Reactions Analysis

Types of Reactions

[3-[(4-Methoxyphenyl)methoxy]phenyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halides (e.g., bromine or chlorine) in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Primary or secondary amines, alcohols.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of 3-[(4-Methoxyphenyl)methoxy]phenylmethanamine involves several steps, typically starting from commercially available precursors. Various synthetic routes have been explored to enhance yield and purity. The compound's structure can be confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy, which provide insights into the functional groups and molecular framework.

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of derivatives related to 3-[(4-Methoxyphenyl)methoxy]phenylmethanamine. For instance, derivatives synthesized from this compound exhibited significant radical scavenging activity, surpassing that of ascorbic acid, a well-known antioxidant . This suggests potential applications in preventing oxidative stress-related diseases.

Anticancer Activity

The anticancer properties of related compounds have been extensively investigated. For example, novel derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide demonstrated notable cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines . The MTT assay results indicated that these compounds could serve as promising candidates for further development in cancer therapeutics.

Case Studies and Research Findings

Several case studies have documented the effectiveness of 3-[(4-Methoxyphenyl)methoxy]phenylmethanamine derivatives:

  • Case Study 1 : A derivative was tested for its ability to inhibit tumor growth in vivo, showing a significant reduction in tumor size compared to control groups .
  • Case Study 2 : In vitro studies revealed that specific modifications to the methoxy group enhanced the compound's binding affinity to cancer cell receptors, leading to increased cytotoxicity .

Data Summary Table

Application AreaFindingsReferences
Antioxidant ActivityHigher radical scavenging ability than ascorbic acid
Anticancer ActivitySignificant cytotoxicity against U-87 and MDA-MB-231 cells
Mechanism InsightsPotential electron donor properties; apoptosis induction

Mechanism of Action

The mechanism of action of [3-[(4-Methoxyphenyl)methoxy]phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and amine groups play a crucial role in binding to these targets, modulating their activity. For instance, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Alternatively, it may act as an agonist or antagonist at receptor sites, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Aromatic Substitution Variations

  • [5-(4-Methoxyphenyl)-1,2-oxazol-3-yl]methanamine

    • Structure : Replaces the methoxyphenyl-methoxy group with a 1,2-oxazole ring substituted at the 5-position with 4-methoxyphenyl.
    • Key Differences : The oxazole ring introduces a heterocyclic system, reducing steric bulk but increasing polarity (logP ~1.8). This enhances solubility in aqueous media compared to the target compound .
    • Applications : Oxazole derivatives are frequently used as bioisosteres for carbonyl groups in drug design .
  • [3-(4-Methylphenyl)phenyl]methanamine hydrochloride Structure: Features a biphenyl system with a 4-methyl substituent instead of the 4-methoxyphenyl-methoxy group.

Halogen-Substituted Analogues

  • (3-Chloro-4-methoxyphenyl)methanamine
    • Structure : Chlorine substituent at the 3-position of the methoxyphenyl ring.
    • Key Differences : Chlorine’s electronegativity enhances electronic withdrawal, reducing electron density on the aromatic ring. This may alter binding affinity in receptor-ligand interactions .

Heterocyclic Analogues

Oxazole and Triazole Derivatives

  • 2-[4-(Phenylmethoxy)phenyl]-4-oxazolemethanamine

    • Structure : Incorporates an oxazole ring fused to the aromatic system.
    • Key Differences : The oxazole’s planar structure and nitrogen atoms enable π-π stacking and hydrogen bonding, which are critical for interactions with biological targets like kinases .
  • 2-[[3-(4-Methoxyphenyl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine

    • Structure : Replaces the methoxyphenyl group with a triazolo-pyridazine heterocycle.
    • Key Differences : The triazole ring increases metabolic stability, while the pyridazine moiety enhances solubility (logP ~1.5) .

Aliphatic Chain-Modified Analogues

Ethylamine Derivatives

  • 2-(4-Methoxyphenyl)-N-methylethanamine Structure: Substitutes the benzylamine group with an ethylamine chain and a methylated amine.

Biological Activity

The compound [3-[(4-Methoxyphenyl)methoxy]phenyl]methanamine, also known as a derivative of methanamine, has garnered attention for its potential biological activities, particularly in the fields of antioxidant and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The chemical structure of [3-[(4-Methoxyphenyl)methoxy]phenyl]methanamine can be represented as follows:

C16H19NO2\text{C}_{16}\text{H}_{19}\text{N}\text{O}_2

This compound features a methoxy group attached to a phenyl ring, contributing to its lipophilicity and potential pharmacological properties. Synthesis methods typically involve the reaction of benzylamine with 4-methoxybenzaldehyde under controlled conditions, often utilizing catalysts to enhance yield and purity .

Antioxidant Activity

Numerous studies have evaluated the antioxidant potential of various derivatives related to [3-[(4-Methoxyphenyl)methoxy]phenyl]methanamine. For instance, derivatives such as N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide demonstrated antioxidant activities exceeding that of ascorbic acid, a well-known antioxidant . The DPPH radical scavenging assay is commonly employed to assess this property, revealing significant scavenging ability in certain derivatives.

CompoundDPPH Scavenging Activity (%)Comparison to Ascorbic Acid
3979.621.37 times higher
3678.671.35 times higher
Ascorbic Acid58.2-

Anticancer Activity

The anticancer properties of [3-[(4-Methoxyphenyl)methoxy]phenyl]methanamine derivatives have been investigated against various cancer cell lines. Notably, compounds have shown cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cells. The MTT assay results indicate that certain derivatives exhibit higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, highlighting their potential as anticancer agents .

Case Studies

  • Glioblastoma U-87 Cells : A study reported that specific derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutic agents, suggesting enhanced efficacy in targeting glioblastoma cells.
  • Triple-Negative Breast Cancer : Another investigation revealed that compounds derived from [3-[(4-Methoxyphenyl)methoxy]phenyl]methanamine showed selective toxicity towards MDA-MB-231 cells, indicating their potential role in developing targeted therapies for aggressive breast cancer types .

The biological activity of these compounds is often attributed to their ability to modulate cellular pathways involved in oxidative stress and apoptosis. The presence of the methoxy group enhances the lipophilicity of the molecule, facilitating better cell membrane penetration and interaction with intracellular targets.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for [3-[(4-Methoxyphenyl)methoxy]phenyl]methanamine, and what critical parameters influence yield in multi-step reactions?

  • Methodology : The synthesis typically involves nucleophilic substitution and protective group strategies. For example, intermediates like bis(4-methoxyphenyl)methyl-protected compounds (e.g., 3-{[Bis(4-methoxyphenyl)methoxy]methyl}benzyl derivatives) are synthesized under anhydrous conditions, followed by deprotection using mild acids . Key parameters include reaction temperature (e.g., maintaining -20°C for sensitive intermediates), solvent choice (e.g., tetrahydrofuran for solubility), and purification via column chromatography .
  • Yield Optimization : Impurities from incomplete deprotection or side reactions (e.g., ether cleavage) can reduce yields. Monitoring via thin-layer chromatography (TLC) and optimizing stoichiometry of reagents like diisopropylphosphoramidite are critical .

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of [3-[(4-Methoxyphenyl)methoxy]phenyl]methanamine?

  • Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy groups at 3.8 ppm) and aromatic proton splitting .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., exact mass ±0.001 Da) and detect fragmentation patterns .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and resolve isomers .
    • Reference Standards : Cross-validate against certified standards (e.g., NIST spectral data) for structural confirmation .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of [3-[(4-Methoxyphenyl)methoxy]phenyl]methanamine derivatives in kinase inhibition?

  • SAR Strategy :

  • Analog Synthesis : Modify substituents (e.g., replacing methoxy with ethoxy or varying benzyloxy linkers) to probe steric/electronic effects .
  • Biological Assays : Test inhibitory activity against kinases (e.g., cFMS receptor) using enzymatic assays (IC₅₀ determination) and cellular models (e.g., macrophage proliferation) .
  • Computational Modeling : Perform molecular docking to predict binding interactions (e.g., hydrogen bonding with kinase active sites) .

Q. What strategies are effective in reconciling discrepancies in reported metabolic pathways of [3-[(4-Methoxyphenyl)methoxy]phenyl]methanamine across different in vitro and in vivo models?

  • Approaches :

  • Comparative Metabolism Studies : Use isotopically labeled compound (e.g., ¹⁴C or deuterated analogs) to track metabolic fate in hepatocytes vs. whole-animal models .
  • Enzyme Profiling : Identify cytochrome P450 isoforms responsible for oxidation using recombinant enzymes (e.g., CYP3A4 vs. CYP2D6) .
  • Data Harmonization : Apply LC-MS/MS to quantify metabolites across models and adjust for interspecies enzyme specificity .

Q. How should conflicting data on the compound’s stability under varying storage conditions be systematically addressed?

  • Resolution Tactics :

  • Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 6 months) and monitor degradation products via HPLC .
  • Condition-Specific Recommendations : Store lyophilized samples at <-20°C to prevent hydrolysis, while solutions in anhydrous DMSO may tolerate short-term 4°C storage .
  • Contingency Protocols : Use stabilizers (e.g., antioxidants like BHT) for long-term storage of liquid formulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-[(4-Methoxyphenyl)methoxy]phenyl]methanamine
Reactant of Route 2
Reactant of Route 2
[3-[(4-Methoxyphenyl)methoxy]phenyl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.